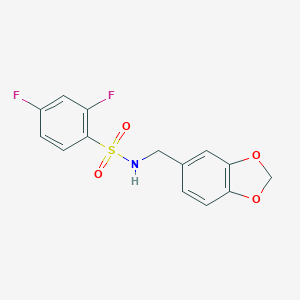

N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide, also known as BDBS, is a chemical compound that has been widely studied for its potential applications in scientific research. BDBS is a sulfonamide derivative that is commonly used as a tool compound to study the role of specific proteins in various biological processes. In

Wirkmechanismus

N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide inhibits the activity of PP5 by binding to a specific site on the protein. This binding prevents the protein from interacting with its substrates, effectively blocking its activity. The mechanism of action of this compound is highly selective for PP5, and does not significantly affect the activity of other proteins.

Biochemical and Physiological Effects:

The inhibition of PP5 by this compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of PP5, which is often overexpressed in cancer cells and contributes to their survival. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs in cancer cells by sensitizing them to the effects of the drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide in lab experiments is its high selectivity for PP5. This allows researchers to specifically study the role of this protein in various biological processes without affecting the activity of other proteins. Additionally, this compound is relatively easy to synthesize and has a high yield, making it a cost-effective tool compound for research.

However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which can limit its effectiveness in some experiments. Additionally, the high selectivity of this compound for PP5 means that it may not be useful for studying the role of other proteins in cellular processes.

Zukünftige Richtungen

There are many potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide. One possible direction is to explore the use of this compound in combination with other drugs to enhance their efficacy in treating various diseases. Additionally, further studies could be conducted to identify other proteins that are affected by this compound, which could lead to the development of new therapeutic targets for diseases. Finally, the development of new analogs of this compound with improved pharmacokinetic properties could further enhance its effectiveness as a tool compound for scientific research.

Synthesemethoden

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a high yield.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide has been widely used as a tool compound in scientific research to study the role of specific proteins in various biological processes. For example, this compound has been used to inhibit the activity of the protein phosphatase 5 (PP5), which is involved in the regulation of many cellular processes including cell cycle progression, apoptosis, and stress response. By inhibiting the activity of PP5, researchers can study the downstream effects of this protein on cellular processes and potentially identify new therapeutic targets for various diseases.

Eigenschaften

Molekularformel |

C14H11F2NO4S |

|---|---|

Molekulargewicht |

327.3 g/mol |

IUPAC-Name |

N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide |

InChI |

InChI=1S/C14H11F2NO4S/c15-10-2-4-14(11(16)6-10)22(18,19)17-7-9-1-3-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 |

InChI-Schlüssel |

ZCJWOTPNLIJJSY-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)

![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)

![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)

![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)